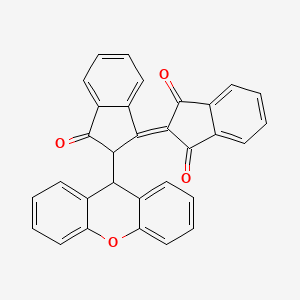

2-(9H-xanthen-9-yl)-1,2'-biindene-1',3,3'(2H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” is a chemical compound with the linear formula C16H12O5 . It has a molecular weight of 284.271 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tetra (9-phenyl-9H-xanthen-9-yl) oxy peripheral-substituted zinc phthalocyanine involved the reaction of 4- ( (9-phenyl-9H-xanthen-9-yl) oxy) phthalonitrile with Zn (CH 3 COO) 2 . Another study reported the synthesis of novel 9H-xanthen-9-yl derivatives of bidentate heterocyclic nucleophiles using Fe (HSO4)3 as a catalyst .Molecular Structure Analysis

The molecular structure of “2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” can be analyzed using various spectroscopic techniques. For example, UV–Vis spectroscopy, 1 H-NMR, 13 C NMR, and infrared spectroscopy were used to characterize similar compounds .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Activities

Xanthones, which have a unique 9H-xanthen-9-one scaffold, are known for their diverse medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Modulation of Nrf2 Pathway

Xanthone derivatives have been found to counteract oxidative stress via modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway in inflamed human macrophages . This suggests potential applications in the treatment of conditions associated with oxidative stress and inflammation .

Electrochemical Benzylic C−H Functionalization

The compound can undergo tunable electrochemical benzylic C−H functionalization with terminal alkynes and nitriles in the absence of any catalyst or external chemical oxidant . This process can be well controlled by varying the electrochemical conditions, affording specific coupling products via C−C and C−N bond formation .

Synthesis of Biologically Active Xanthones

The compound can be used in the synthesis of biologically active xanthones . These xanthones have shown promising biological activities, leading to the development of various synthetic strategies towards xanthone derivatives .

5. Development of New Drugs and Medical Treatments Scientific research is often used to develop new drugs and medical treatments . Given the biological activities of xanthone derivatives, it’s possible that this compound could be used in the development of new therapeutic agents .

6. Research in Material Science and Chemical Synthesis The compound could also have applications in material science and chemical synthesis . While specific applications aren’t mentioned, the compound’s unique structure and properties could make it useful in these fields .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-oxo-2-(9H-xanthen-9-yl)inden-1-ylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H18O4/c32-29-18-10-2-1-9-17(18)26(28-30(33)19-11-3-4-12-20(19)31(28)34)27(29)25-21-13-5-7-15-23(21)35-24-16-8-6-14-22(24)25/h1-16,25,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJCSVKAGSSMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C(=C5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4983040.png)

![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)

![allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)

![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)

![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)

![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)

![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)

![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)